molecular formula C14H28O2 B12662426 Isopropyl undecanoate CAS No. 50638-98-7

Isopropyl undecanoate

Cat. No.: B12662426
CAS No.: 50638-98-7
M. Wt: 228.37 g/mol
InChI Key: KJRRQERTCPYNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl undecanoate is an ester compound with the molecular formula C14H28O2 . It is also known by its IUPAC name, undecanoic acid, 1-methylethyl ester . This compound is characterized by its relatively high molecular weight of 228.37 g/mol and is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl undecanoate can be synthesized through the esterification of undecanoic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where undecanoic acid and isopropanol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Isopropyl undecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of undecanoic acid and isopropanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol), acid or base catalyst

Major Products Formed:

    Hydrolysis: Undecanoic acid and isopropanol

    Transesterification: New ester and alcohol

Scientific Research Applications

Isopropyl undecanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a solvent and intermediate in organic synthesis. In the pharmaceutical industry, it serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients. Additionally, it is used in the formulation of cosmetics and personal care products due to its emollient properties .

Mechanism of Action

The mechanism of action of isopropyl undecanoate is primarily related to its role as an ester. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, a class of enzymes that specifically target ester bonds. The released undecanoic acid can then participate in various metabolic pathways, exerting its effects on cellular processes .

Comparison with Similar Compounds

  • Isopropyl myristate
  • Isopropyl palmitate
  • Ethyl undecanoate

Properties

CAS No.

50638-98-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

propan-2-yl undecanoate

InChI

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(15)16-13(2)3/h13H,4-12H2,1-3H3

InChI Key

KJRRQERTCPYNMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.